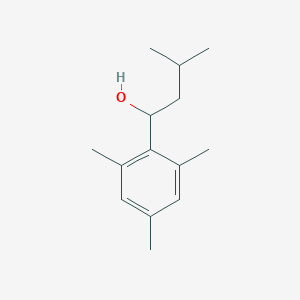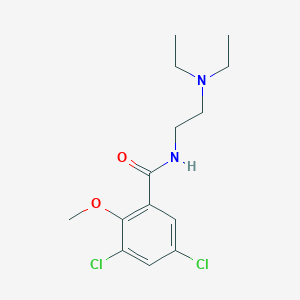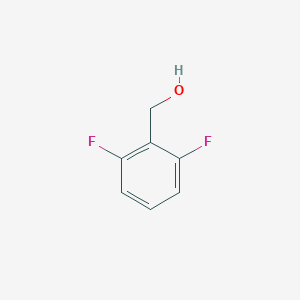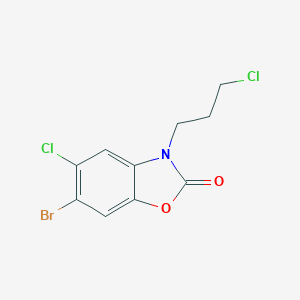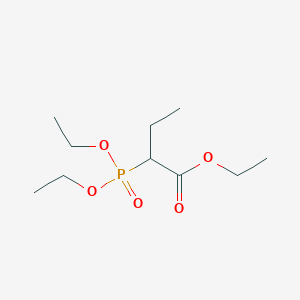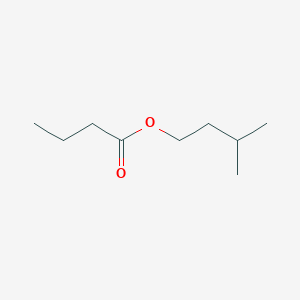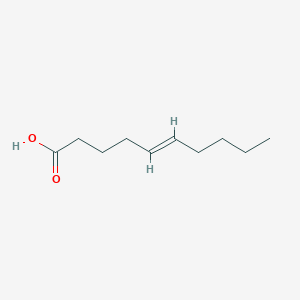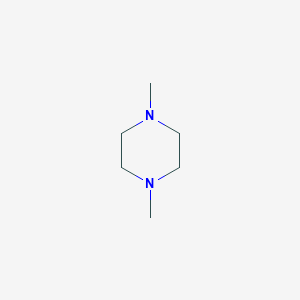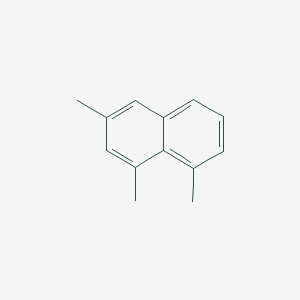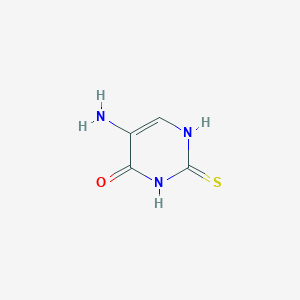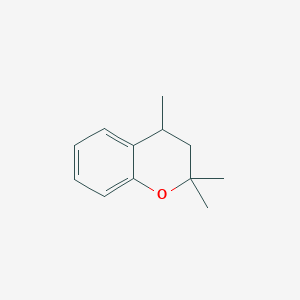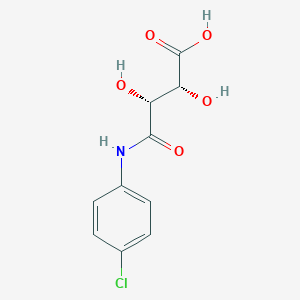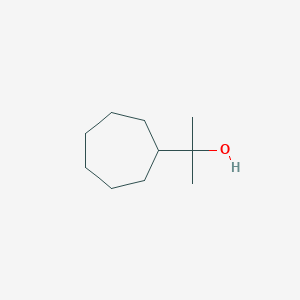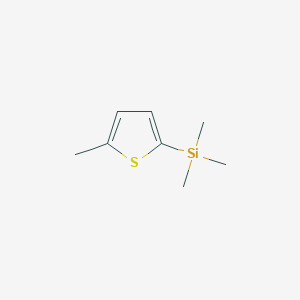![molecular formula C15H15NO B091490 2-{(E)-[(1-phenylethyl)imino]methyl}phenol CAS No. 19403-80-6](/img/structure/B91490.png)
2-{(E)-[(1-phenylethyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(1-phenylethyl)imino]methyl}phenol, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PIPER is a derivative of phenol and has a molecular formula of C15H15NO.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is not fully understood. However, it has been suggested that 2-{(E)-[(1-phenylethyl)imino]methyl}phenol exerts its biological activities through the modulation of various signaling pathways. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response.
Efectos Bioquímicos Y Fisiológicos
2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of pro-inflammatory enzymes, such as COX-2 and iNOS. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been found to increase the expression of antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is its broad range of potential applications in various areas of scientific research. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol. One potential direction is the development of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol-based fluorescent probes for the detection of metal ions. Another potential direction is the investigation of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol's potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol and its potential interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol involves the reaction of 2-hydroxybenzaldehyde with (1-phenylethyl)amine in the presence of acetic acid and sodium acetate. The reaction produces 2-{(E)-[(1-phenylethyl)imino]methyl}phenol as a yellow solid with a melting point of 126-128°C.
Aplicaciones Científicas De Investigación
2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to have antibacterial and antifungal activities. Additionally, 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
19403-80-6 |
|---|---|
Nombre del producto |
2-{(E)-[(1-phenylethyl)imino]methyl}phenol |
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-(1-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17/h2-12,17H,1H3 |
Clave InChI |
NSNNFXJEAPKKHZ-SDNWHVSQSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=CC=C2O |
SMILES canónico |
CC(C1=CC=CC=C1)N=CC2=CC=CC=C2O |
Otros números CAS |
19403-80-6 |
Sinónimos |
N-salicylidene-d(+)-alpha-methylbenzylamine N-salicylidene-d(+)-alpha-methylbenzylamine, (S)-isomer N-salicylidene-d(+)-alpha-methylbenzylamine, (S-(E))-isomer SCDMBZAM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



